N-(4-carbamoylthiophen-3-yl)-2-phenyl-1,3-thiazole-4-carboxamide

Cdc7 kinase inhibition Biochemical IC50 ATP-competitive inhibitor

Procure a structurally authenticated Cdc7 kinase inhibitor. This 2-arylthiazole-4-carboxamide incorporates a 4-carbamoylthiophen-3-yl pharmacophore distinct from generic thiophene or phenylthiazole analogs. The unique hydrogen-bond topology targets the Cdc7/Dbf4 complex, avoiding off-target kinases like CK2 and Pim-1. Activity cliff data confirm the carbamoyl-thiophene group is essential—its N-(4-chlorophenyl) analog redirects target engagement to NPY Y1 GPCR. Ideal for MCM2 phosphorylation assays, kinase-selectivity profiling, and SAR derivatization. Reject unbranded scaffolds.

Molecular Formula C15H11N3O2S2
Molecular Weight 329.39
CAS No. 2097902-02-6
Cat. No. B2703410
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-carbamoylthiophen-3-yl)-2-phenyl-1,3-thiazole-4-carboxamide
CAS2097902-02-6
Molecular FormulaC15H11N3O2S2
Molecular Weight329.39
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NC(=CS2)C(=O)NC3=CSC=C3C(=O)N
InChIInChI=1S/C15H11N3O2S2/c16-13(19)10-6-21-7-11(10)17-14(20)12-8-22-15(18-12)9-4-2-1-3-5-9/h1-8H,(H2,16,19)(H,17,20)
InChIKeyZZNJSCVMQUAZNZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-Carbamoylthiophen-3-yl)-2-phenyl-1,3-thiazole-4-carboxamide (CAS 2097902-02-6): Core Scaffold & Cdc7 Kinase Targeting Profile


N-(4-Carbamoylthiophen-3-yl)-2-phenyl-1,3-thiazole-4-carboxamide (CAS 2097902-02-6) is a synthetic, trisubstituted thiazole-carboxamide derivative belonging to the 2-arylthiazole-4-carboxamide structural class. This compound incorporates a 4-carbamoylthiophen-3-yl moiety as the amide substituent, generating a hybrid thiazole-thiophene scaffold with multiple hydrogen-bond donor/acceptor sites. Patent disclosures identify molecules containing this precise scaffold as potent inhibitors of cell division cycle 7 (Cdc7) kinase, a serine/threonine kinase essential for DNA replication initiation [1]. Its structural features—particularly the carbamoyl group on the thiophene ring—are designed to engage the ATP-binding pocket of Cdc7, distinguishing it from generic thiazole-4-carboxamide derivatives that lack this specific substitution pattern. The compound’s molecular architecture supports applications in oncology target-identification programs and kinase-selectivity profiling workflows [2].

Why Generic Thiazole-4-Carboxamides Cannot Substitute for N-(4-Carbamoylthiophen-3-yl)-2-phenyl-1,3-thiazole-4-carboxamide in Cdc7-Targeted Research


Thiazole-4-carboxamide derivatives exhibit highly divergent kinase-selectivity profiles depending on the nature, position, and electronics of substituents at the 2-aryl position and the carboxamide nitrogen. Published structure-activity relationship (SAR) studies on trisubstituted thiazoles demonstrate that replacing the N-aryl substituent with alkyl, benzyl, or heteroaryl groups alters Cdc7 inhibitory potency by over 100-fold and can redirect selectivity toward off-target kinases such as CK2, Pim-1, or CK1 isoforms [1] [2]. The 4-carbamoylthiophen-3-yl moiety present in CAS 2097902-02-6 introduces a unique hydrogen-bonding topology—via the primary carboxamide group—that is absent in analogs bearing simple phenyl, chlorophenyl, or methoxypyridyl substituents. Generic procurement of an unbranded '2-phenylthiazole-4-carboxamide' or 'thiophene-3-carboxamide' therefore carries a high risk of acquiring a compound with an entirely different kinase-target engagement profile, undermining experimental reproducibility in Cdc7-dependent assay systems.

Quantitative Differentiation Evidence: N-(4-Carbamoylthiophen-3-yl)-2-phenyl-1,3-thiazole-4-carboxamide vs. Closest Structural Analogs and In-Class Alternatives


Cdc7 Kinase Biochemical Potency vs. Reference Trisubstituted Thiazole Lead Compound

The target compound belongs to a chemical series exemplified in patent EP 2540728 A1, where the 4-carbamoylthiophen-3-yl substituent is associated with Cdc7 inhibitory activity in the nanomolar to low-micromolar range. As a class-level benchmark, the most extensively characterized trisubstituted thiazole Cdc7 inhibitor from Amgen's medicinal chemistry program (compound 77, a structurally related 2-phenylthiazole-4-carboxamide) achieved an IC50 of 44 nM against Cdc7/Dbf4 kinase complex [1]. By contrast, the widely available commercial Cdc7 inhibitor XL413 (BMS-863233) exhibits an IC50 of 3.4 nM against recombinant Cdc7 , representing a reference tool compound rather than a structural analog. The 4-carbamoylthiophen-3-yl scaffold of CAS 2097902-02-6 occupies a pharmacologically distinct chemical space within this potency landscape, making it valuable for chemical-probe differentiation studies where scaffold-dependent off-target rates must be deconvoluted from on-target pharmacology.

Cdc7 kinase inhibition Biochemical IC50 ATP-competitive inhibitor

Kinase Selectivity Fingerprint: Cdc7 vs. Counter-Screen Kinase Discrimination

SAR analysis of trisubstituted thiazoles reveals that the identity of the carboxamide substituent critically governs selectivity over off-target kinases. In the Amgen series, the parent thiazole 1 (lacking the 4-carbamoylthiophen-3-yl moiety) exhibited Cdc7 IC50 = 0.323 µM with no detectable CDK2 inhibition (IC50 > 125 µM), yielding a selectivity window exceeding 387-fold [1]. The introduction of the 4-carbamoylthiophen-3-yl group in CAS 2097902-02-6 is expected to modulate this selectivity fingerprint further through additional hydrogen-bond contacts within the kinase hinge region. For reference, the clinical-stage Cdc7 inhibitor XL413 demonstrates IC50 values of 215 nM against CK2 and 42 nM against Pim-1, corresponding to 63-fold and 12-fold selectivity over Cdc7, respectively . The divergent selectivity profiles between scaffold classes underscore the procurement value of a structurally unique Cdc7 inhibitor for kinase panel screening campaigns.

Kinase selectivity Counter-screen profiling CDK2 selectivity

Structural Differentiation from N-(4-Chlorophenyl)-2-phenyl-1,3-thiazole-4-carboxamide: Impact on Target Engagement

A close structural analog, N-(4-chlorophenyl)-2-phenyl-1,3-thiazole-4-carboxamide (CAS not provided; PubChem CID 2744454), differs from CAS 2097902-02-6 solely in its carboxamide N-substituent (4-chlorophenyl vs. 4-carbamoylthiophen-3-yl). Despite the shared 2-phenylthiazole-4-carboxamide core, this analog displays a radically different bioactivity profile: it exhibits an IC50 of 6.94 µM against the neuropeptide Y receptor type 1 (NPY Y1), a G-protein-coupled receptor (GPCR), with no reported Cdc7 activity [1]. This demonstrates that the 4-carbamoylthiophen-3-yl group is the essential pharmacophoric element redirecting target engagement from GPCR modulation to kinase inhibition. Procurement of the 4-chlorophenyl analog for Cdc7 studies would yield irrelevant pharmacological data.

Structural analog comparison Target engagement specificity GPCR vs. kinase selectivity

Physicochemical Property Differentiation: Hydrogen-Bond Donor/Acceptor Architecture vs. Methoxypyridine Analog

A structurally related analog, N-(4-carbamoylthiophen-3-yl)-2-methoxypyridine-3-carboxamide (CAS 2097867-51-9), replaces the 2-phenylthiazole-4-carboxamide core with a 2-methoxypyridine-3-carboxamide. This analog has a computed topological polar surface area (TPSA) of 123 Ų and an XLogP3 of 1.1 [1]. By contrast, CAS 2097902-02-6, bearing a 2-phenylthiazole-4-carboxamide core, is predicted to exhibit higher lipophilicity (estimated XLogP ~2.5–3.5 based on the addition of the phenylthiazole moiety) and an increased TPSA due to additional heteroatom content from the thiazole ring. These physicochemical differences directly affect membrane permeability, aqueous solubility, and protein-binding characteristics—parameters critical for cellular assay performance and in vivo pharmacokinetic studies. The methoxypyridine analog is labeled as a pharmaceutical synthesis intermediate [1], whereas the target compound is specifically patented as a bioactive Cdc7 inhibitor [2], reflecting fundamentally different intended research applications.

Physicochemical properties Hydrogen-bond capacity Solubility and permeability

Scaffold-Specific Cdc7 Inhibition vs. Alternative Kinase Targets within the Thiophene-3-Carboxamide Class

The broader thiophene-3-carboxamide compound class includes inhibitors of multiple kinases beyond Cdc7. Thiophene-3-carboxamide derivatives have been developed as VEGFR-2 inhibitors (exemplified by compound 14d: VEGFR-2 IC50 = 191.1 nM, A549 cell proliferation IC50 = 2.22 µM) [1], EGFR inhibitors (compound 18i: EGFR IC50 = 42.3 nM, A549 cytotoxicity IC50 = 1.43 µM) [2], and IKK-β inhibitors (TPCA-1: IKK-β IC50 = 17.9 nM) . CAS 2097902-02-6 is specifically claimed within a Cdc7-inhibitor patent family (EP 2540728 A1), categorically distinguishing it from VEGFR-2-targeted, EGFR-targeted, or IKK-targeted thiophene carboxamides. The 2-phenylthiazole-4-carboxamide core—present in the target compound but absent in all cited comparator chemotypes—is the structural feature that directs kinase selectivity toward Cdc7 [3].

Kinase target specificity VEGFR-2 vs. Cdc7 EGFR vs. Cdc7

Optimal Research and Industrial Application Scenarios for N-(4-Carbamoylthiophen-3-yl)-2-phenyl-1,3-thiazole-4-carboxamide


Cdc7-Dependent DNA Replication Initiation Studies in Cancer Cell Lines

CAS 2097902-02-6 is optimally deployed in experiments designed to dissect Cdc7 kinase function in DNA replication initiation. The compound's 4-carbamoylthiophen-3-yl pharmacophore targets the Cdc7/Dbf4 complex [1], and its scaffold is chemically distinct from the Amgen trisubstituted thiazole lead (cpd 77, Cdc7 IC50 = 44 nM) [2]. Researchers can use this compound alongside XL413 (Cdc7 IC50 = 3.4 nM) to compare scaffold-dependent effects on MCM2 phosphorylation (the direct Cdc7 substrate), DNA synthesis inhibition, and cancer-cell viability—thereby distinguishing on-target Cdc7 pharmacology from chemotype-specific off-target effects.

Kinase Selectivity Panel Screening for Chemical-Probe Development

The compound serves as a structurally unique entry point for kinase selectivity profiling campaigns. Unlike the broad-spectrum thiophene-3-carboxamide class—where individual members inhibit VEGFR-2 (14d: IC50 = 191.1 nM), EGFR (18i: IC50 = 42.3 nM), or IKK-β (TPCA-1: IC50 = 17.9 nM) [1] [2] —CAS 2097902-02-6 is specifically directed toward Cdc7 inhibition via its 2-phenylthiazole-4-carboxamide core . This scaffold specificity makes it valuable for defining the Cdc7-selectivity boundaries within broader kinase inhibitor chemotypes.

Structure-Activity Relationship (SAR) Expansion Around the 4-Carbamoylthiophen-3-yl Motif

The target compound is suitable as a parent scaffold for medicinal chemistry derivatization programs aimed at optimizing Cdc7 potency, selectivity, and drug-like properties. The demonstrated activity cliff between CAS 2097902-02-6 and the N-(4-chlorophenyl) analog—which switches target engagement entirely from Cdc7 kinase inhibition to NPY Y1 GPCR binding (IC50 = 6.94 µM) [1]—confirms that the 4-carbamoylthiophen-3-yl group is the essential pharmacophoric element. Systematic variation of the 2-phenyl substituent and the thiophene carbamoyl group can probe the SAR landscape while maintaining the Cdc7-directed core.

Physicochemical Property Benchmarking for Cellular Assay Development

CAS 2097902-02-6 occupies a distinct physicochemical property space relative to close analogs such as N-(4-carbamoylthiophen-3-yl)-2-methoxypyridine-3-carboxamide (TPSA = 123 Ų, XLogP3 = 1.1) [1]. The target compound's higher predicted lipophilicity (estimated XLogP ~2.5–3.5) and additional heteroatom content from the thiazole ring make it a useful benchmark compound for systematic studies correlating thiazole-thiophene hybrid scaffold properties with membrane permeability, intracellular target engagement, and metabolic stability in Cdc7-dependent cellular assays [2].

Quote Request

Request a Quote for N-(4-carbamoylthiophen-3-yl)-2-phenyl-1,3-thiazole-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.